An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-chloro-6-fluorophenol
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-chloro-6-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-chloro-6-fluorophenol is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern on the phenol ring, featuring bromine, chlorine, and fluorine atoms, imparts distinct chemical reactivity and makes it a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The strategic placement of these halogens allows for selective functionalization, enabling the construction of diverse molecular architectures with tailored biological activities and material properties. This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Bromo-4-chloro-6-fluorophenol, along with relevant experimental protocols and safety information.
Chemical and Physical Properties
While experimentally determined physical properties for 2-Bromo-4-chloro-6-fluorophenol are not extensively reported in publicly available literature, predicted values and data from commercial suppliers provide valuable insights. It is important to note that the appearance of this compound has been described as both a clear, colorless liquid and a white to off-white solid, suggesting that its physical state may vary depending on purity and ambient conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClFO | --INVALID-LINK-- |
| Molecular Weight | 225.44 g/mol | --INVALID-LINK-- |
| CAS Number | 886499-88-3 | --INVALID-LINK-- |
| IUPAC Name | 2-bromo-4-chloro-6-fluorophenol | --INVALID-LINK-- |
| Boiling Point | 205.3 ± 35.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.875 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 6.74 ± 0.23 (Predicted) | --INVALID-LINK-- |
| Refractive Index | 1.5820 (Predicted) | --INVALID-LINK-- |
| Appearance | Clear colourless liquid / White to off-white Solid | --INVALID-LINK--, --INVALID-LINK-- |
Spectral Data
Reactivity and Synthetic Applications
The chemical reactivity of 2-Bromo-4-chloro-6-fluorophenol is dictated by the interplay of the hydroxyl group and the three different halogen substituents on the aromatic ring.[2] The hydroxyl group is an activating, ortho-, para-directing group, while the halogens are deactivating, ortho-, para-directing groups. The presence of bromine, chlorine, and fluorine offers multiple sites for selective chemical modifications.
The bromine atom, in particular, is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of complex drug candidates.
Experimental Protocols
Note: A specific, validated experimental protocol for the synthesis of 2-Bromo-4-chloro-6-fluorophenol is not available in the searched resources. The following proposed synthesis is based on general knowledge of aromatic halogenation and should be optimized and validated in a laboratory setting.
Proposed Synthesis of 2-Bromo-4-chloro-6-fluorophenol
This proposed synthesis involves a two-step halogenation of a commercially available fluorophenol.
Caption: Proposed synthetic workflow for 2-Bromo-4-chloro-6-fluorophenol.
Methodology:
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Chlorination of 4-Fluorophenol: 4-Fluorophenol is reacted with a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), in an appropriate solvent. The reaction conditions (temperature, reaction time) would need to be optimized to achieve selective monochlorination at the position ortho to the hydroxyl group, yielding 4-chloro-2-fluorophenol.
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Bromination of 4-Chloro-2-fluorophenol: The intermediate, 4-chloro-2-fluorophenol, is then subjected to bromination. A mild brominating agent like N-bromosuccinimide (NBS) is often preferred for controlled bromination of activated phenols. The reaction would be carried out in a suitable solvent, and the conditions would be optimized to favor bromination at the remaining ortho position to the hydroxyl group, leading to the desired 2-Bromo-4-chloro-6-fluorophenol.
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Purification: The final product would be purified using standard laboratory techniques such as column chromatography, recrystallization, or distillation to obtain the compound in high purity.
Biological Relevance and Drug Development
Specific studies on the biological activity of 2-Bromo-4-chloro-6-fluorophenol are limited. However, the broader class of halogenated phenols and their derivatives has been extensively investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Derivatives of structurally related bromophenols have shown potential as cytotoxic agents against various cancer cell lines.[3] The mechanism of action is often attributed to the induction of apoptosis. Furthermore, bromophenol derivatives have been explored as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease.[3]
The unique substitution pattern of 2-Bromo-4-chloro-6-fluorophenol makes it an attractive scaffold for the design and synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine and chlorine atoms provide sites for further chemical modification to optimize pharmacological properties.
Caption: Role of 2-Bromo-4-chloro-6-fluorophenol in a drug discovery workflow.
Safety and Handling
2-Bromo-4-chloro-6-fluorophenol is classified as a hazardous substance. According to the safety data sheet, it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
Precautionary Measures:
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Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.[4]
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Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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First Aid:
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Storage: Store in a well-ventilated place. Keep container tightly closed.
Conclusion
2-Bromo-4-chloro-6-fluorophenol is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While detailed experimental data on its physical and spectral properties are not yet widely published, its unique chemical structure provides a foundation for a wide range of synthetic transformations. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in various scientific and industrial applications. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its hazardous nature.
References
- 1. 2-BROMO-4-CHLORO-6-FLUOROPHENOL CAS#: 886499-88-3 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
